molecular formula C2H8BF3O2 B13906635 Boron trifluoride dimethanol

Boron trifluoride dimethanol

Cat. No.: B13906635
M. Wt: 131.89 g/mol
InChI Key: MPRMFRXCVMCOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron trifluoride dimethanol is a chemical compound with the formula BF3·2CH3OH. It is a complex formed by the interaction of boron trifluoride and methanol. This compound is known for its utility as a Lewis acid and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boron trifluoride dimethanol can be synthesized by reacting boron trifluoride gas with methanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{BF}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{BF}_3 \cdot 2 \text{CH}_3\text{OH} ]

Industrial Production Methods

In industrial settings, this compound is produced by passing boron trifluoride gas through methanol. The process is conducted in specialized reactors that maintain the appropriate temperature and pressure to facilitate the reaction. The resulting product is then purified and stored for various applications.

Chemical Reactions Analysis

Types of Reactions

Boron trifluoride dimethanol undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the methanol ligands are replaced by other nucleophiles.

    Complex Formation: It forms complexes with various Lewis bases due to its strong Lewis acidic nature.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can produce a boron-nitrogen complex.

Scientific Research Applications

Boron trifluoride dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and polymerization.

    Biology: It is employed in the preparation of biological samples for analysis, particularly in gas chromatography.

    Medicine: Research is ongoing into its potential use in drug synthesis and delivery.

    Industry: It is used in the production of high-performance materials and as a reagent in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which boron trifluoride dimethanol exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with nucleophiles, which can then undergo further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Boron Trifluoride: A simpler form of boron trifluoride dimethanol, used as a catalyst in organic synthesis.

    Boron Trichloride: Another boron halide with similar Lewis acidic properties but different reactivity and applications.

    Boron Tribromide: Similar to boron trifluoride but with bromine atoms, used in different chemical processes.

Uniqueness

This compound is unique due to its specific complex formation with methanol, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications where other boron compounds may not be as effective.

Properties

Molecular Formula

C2H8BF3O2

Molecular Weight

131.89 g/mol

IUPAC Name

methanol;trifluoroborane

InChI

InChI=1S/2CH4O.BF3/c2*1-2;2-1(3)4/h2*2H,1H3;

InChI Key

MPRMFRXCVMCOMX-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CO.CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.